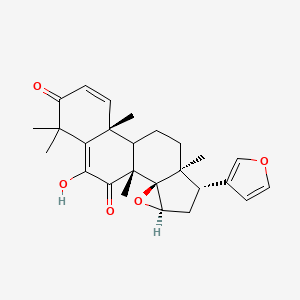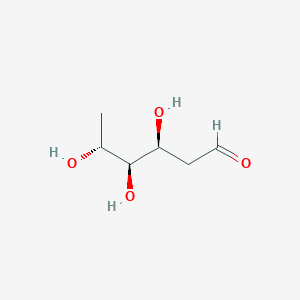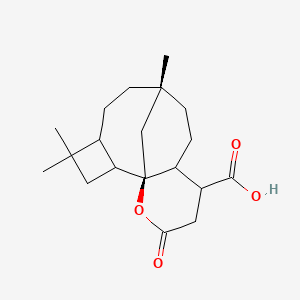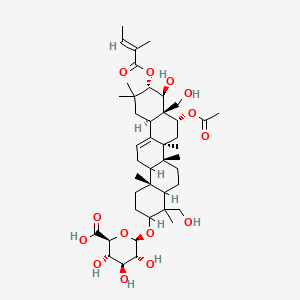
Gymnemoside b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gymnemoside b is a triterpenoid saponin found in Gymnema sylvestre, a medicinal plant used in Asia for thousands of years . It is one of the phytoconstituents responsible for the plant’s therapeutic effects . This compound and other triterpenoids from the plant have shown slight inhibitory activity towards the increase of glucose absorption .
Chemical Reactions Analysis
This compound has been found to interact with endothelial nitric oxide synthase (eNOS), an enzyme involved in the production of nitric oxide . It binds at the site Phe460 with binding energies similar to that of the agonist serotonin .Physical and Chemical Properties Analysis
This compound is a triterpenoid saponin, a class of compounds known for their complex structures and diverse biological activities . Specific physical and chemical properties of this compound are not detailed in the available literature.Applications De Recherche Scientifique
1. Geographic Variation and Bioactive Compounds
Gymnema sylvestre, a plant containing Gymnemoside B, shows variation based on geography. A study found significant differences in the chemical composition of G. sylvestre samples from different regions. This diversity suggests potential variations in therapeutic applications depending on the geographic source of the plant (Pham et al., 2018).
2. Potential for Diabetes Management
Gymnema sylvestre has been identified as a potential therapeutic agent for diabetes management. Compounds like this compound in the plant have shown promising results in stimulating insulin release from the pancreas, contributing to its antidiabetic activity (Thakur et al., 2012).
3. α-Glucosidase and α-Amylase Inhibitory Activities
Research has demonstrated that compounds from Gymnema sylvestre, including this compound, exhibit significant α-glucosidase and α-amylase inhibitory activities. These activities are crucial for managing postprandial blood glucose levels, making them valuable for diabetes treatment (Kiem et al., 2020).
4. Antioxidant Properties and Liver Protection
Gymnema montanum, closely related to Gymnema sylvestre, has demonstrated antioxidant properties. The presence of compounds like this compound may contribute to these effects, offering liver protection and anti-peroxidative benefits, particularly useful in managing diabetes-related complications (Ananthan et al., 2003).
5. Impact on Obesity and Metabolic Syndrome
Studies have indicated that Gymnema sylvestre, containing compounds like this compound, can be effective in attenuating obesity and improving metabolic syndrome. This is particularly notable in high-fat diet-induced obesity models, suggesting potential applications in weight management (Kim et al., 2016).
6. Immunomodulatory Properties
Gymnemic acid, found alongside this compound in Gymnema sylvestre, has shown immunomodulatory properties, stimulating lymphoid components of the immune system. This suggests a broader therapeutic potential for the plant and its compounds, beyond diabetes management (Singh et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
174232-51-0 |
|---|---|
Formule moléculaire |
C43H66O14 |
Poids moléculaire |
807 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aS,9S,10S,12aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-27(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-28(43)54-22(3)46/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25?,26?,27?,28-,29+,30+,31-,32+,33-,34-,37-,39+,40?,41-,42-,43+/m1/s1 |
Clé InChI |
TUFFPVGNIUQUNL-HVGPGFHUSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@H]2CC1(C)C)C)OC(=O)C)CO)O |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
SMILES canonique |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Synonymes |
16-O-acetyl-21-O-tigloylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


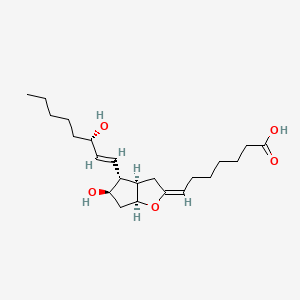
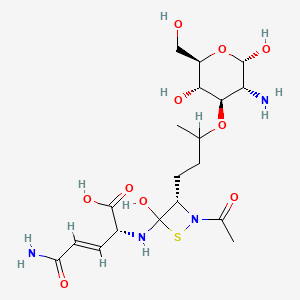
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)

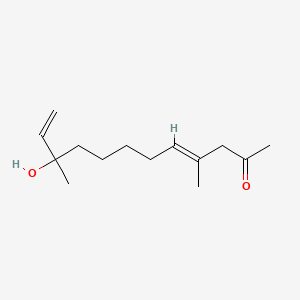




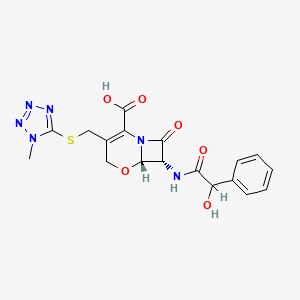
![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)
